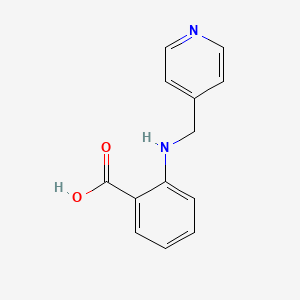

2-(Pyridin-4-ylmethylamino)benzoic acid

Overview

Description

2-(Pyridin-4-ylmethylamino)benzoic acid, also known as PMBA, is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is an aromatic compound that plays a significant role in scientific research and industry due to its distinct chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a pyridine ring through a methylene bridge and an amino group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.25 g/mol . The physical and chemical properties of similar compounds like benzoic acid have been well-studied .Scientific Research Applications

1. Fluorescent Zn(II) Sensors

2-(Pyridin-4-ylmethylamino)benzoic acid and its derivatives have been utilized in the synthesis of fluorescent Zn(II) sensors. These sensors, such as ZP9 and ZP10, are based on asymmetrically derivatized fluorescein, featuring an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group. They demonstrate midrange affinity for Zn(II) and show significant fluorescence turn-on following Zn(II) addition. Their utility extends to biological imaging applications, as evidenced by confocal microscopy studies showing cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2006).

2. Catalysis in Transfer Hydrogenation

Derivatives of this compound are key in developing water-soluble half-sandwich complexes for catalytic transfer hydrogenation of carbonyl compounds in water. These complexes are effective for transfer hydrogenation in water with glycerol as a hydrogen donor, representing an efficient and pH-independent approach (Prakash et al., 2014).

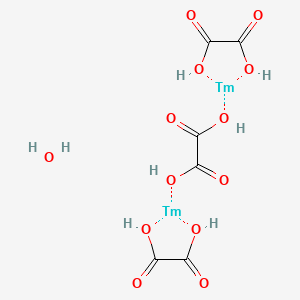

3. Photophysical Properties in Lanthanide-based Coordination Polymers

3,5-Bis(pyridine-2-ylmethoxy)benzoic acid, a derivative of this compound, has been used to assemble lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, such as bright green luminescence efficiency and longer excited state lifetimes, particularly in Tb(3+) complexes (Sivakumar et al., 2011).

4. Nickel-Catalyzed Sulfenylation of Unactivated Arenes

2-(Pyridine-2-yl)-isopropylamine, a related compound, is used as a directing group in nickel-catalyzed, benzoic acid-promoted direct sulfenylation of unactivated arenes. This method provides an efficient access to valuable aryl sulfides, demonstrating high functional group tolerance (Yang et al., 2015).

properties

IUPAC Name |

2-(pyridin-4-ylmethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPNJZSFIIFBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

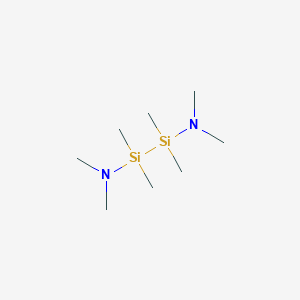

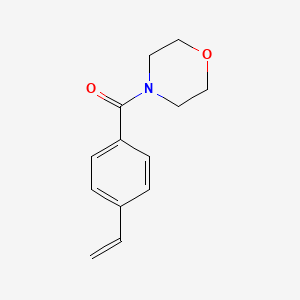

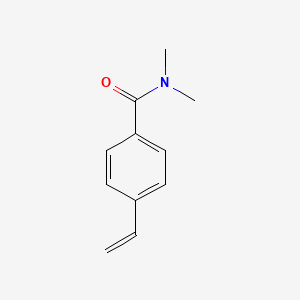

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

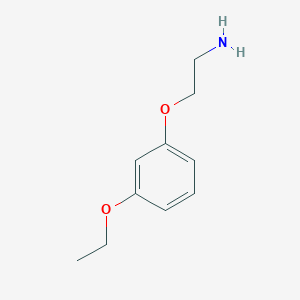

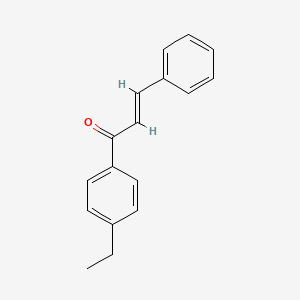

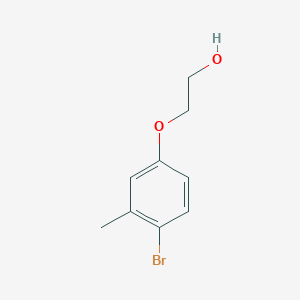

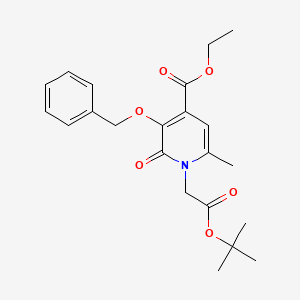

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)

![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)